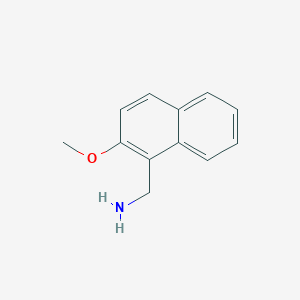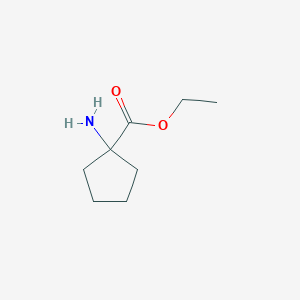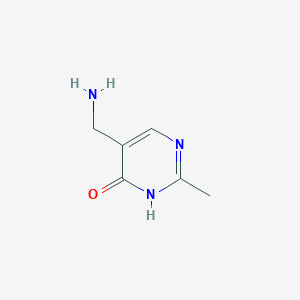![molecular formula C6H4N4O B156054 Pyrimido[4,5-C]pyridazin-5(1H)-one CAS No. 34122-01-5](/img/structure/B156054.png)
Pyrimido[4,5-C]pyridazin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives are a class of heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities and potential therapeutic applications. These compounds are known to exhibit a wide range of biological activities, including adenosine receptor antagonism, monoamine oxidase inhibition, and potential antiamnesic effects .
Synthesis Analysis
The synthesis of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives has been achieved through various synthetic routes. An improved synthesis method involves the treatment of 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl and alkyl glyoxal monohydrates, which are obtained by selenium dioxide oxidation of corresponding methyl ketones . Another approach for synthesizing 4-aryl-6,8-dimethyl derivatives involves a three-component reaction of 1,3-dimethylbarbituric acid with arylglyoxals in the presence of hydrazinium dihydrochloride . Additionally, new synthetic routes have been developed for related pyrimido[4,5-c]pyridazines, such as those related to the antibiotic fervenulin, using reactions of hydrazino uracils with phenacyl bromides or benzylidenehydrazino uracils with dimethylformamide dimethylacetal .
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives has been confirmed through various analytical techniques, including single-crystal X-ray analysis. This analysis has conclusively confirmed the structure of bridgehead bicyclic 6-6 heterocyclic compounds obtained from the synthesis of related heterocycles .
Chemical Reactions Analysis
Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives undergo a variety of chemical reactions that allow for further functionalization and exploration of their biological activities. For instance, the reaction of 3-chloro-5-hydroxypyrimido[4,5-c]pyridazine with phosphorous oxychloride and N,N-dimethylaniline leads to the formation of 1,4-dihydro-3,5-dichloro-4-(4'-N,N-dimethylaminophenyl) pyrimido[4,5-c]pyridazine, whose structure was established by NMR spectra of dechlorination and hydrolysis products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetics. For example, the presence of different substituents can significantly affect the affinity and selectivity of these compounds towards various adenosine receptor subtypes, as demonstrated by their Ki values in radioligand binding assays . The solubility, stability, and reactivity of these compounds can also be tailored through chemical modifications, which is essential for their potential as therapeutic agents.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives play a critical role in the field of chemical synthesis, acting as key intermediates for the production of various compounds. They are particularly significant in the development of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The utilization of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlights the compound's versatility in facilitating one-pot multicomponent reactions. This approach not only simplifies the synthesis of complex molecules but also enhances the efficiency and sustainability of chemical processes Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023, ACS Omega.
Optoelectronic Materials
The integration of pyrimidine derivatives, including pyrimido[4,5-c]pyridazin-5(1H)-one, into π-extended conjugated systems, significantly contributes to the advancement of optoelectronic materials. These compounds, particularly when fused with pyridine or pyrimidine rings, exhibit promising applications in electronic devices, luminescent elements, and photoelectric conversion elements. The ability to design materials with enhanced electroluminescent properties and for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscores the potential of pyrimidine derivatives in the development of next-generation optoelectronic devices. The research into these materials is crucial for the creation of novel optoelectronic materials with superior performance and environmental sustainability G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018, Current Organic Synthesis.
Biological Significance and Optical Sensors
Pyrimido[4,5-c]pyridazin-5(1H)-one and its derivatives exhibit a range of biological activities, making them significant in the field of medicinal chemistry. These compounds are known for their application in developing biologically significant pyrimidine appended optical sensors, which have both recognition and sensing capabilities alongside their medicinal applications. The inherent ability of pyrimidine derivatives to form coordination as well as hydrogen bonds renders them suitable for use as sensing probes, demonstrating their versatility beyond pharmaceutical applications to include analytical and diagnostic applications Gitanjali Jindal, N. Kaur, 2021, Coordination Chemistry Reviews.
Propriétés
IUPAC Name |
6H-pyrimido[4,5-c]pyridazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMFFWQHOSUHLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC2=C1C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421606 |
Source


|
| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimido[4,5-C]pyridazin-5(1H)-one | |
CAS RN |
34122-01-5 |
Source


|
| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














